molecular formula C21H20N2O5 B1683477 Varespladib CAS No. 172732-68-2

Varespladib

Numéro de catalogue B1683477
Numéro CAS: 172732-68-2
Poids moléculaire: 380.4 g/mol
Clé InChI: BHLXTPHDSZUFHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Varespladib is a synthetic molecule . It was developed and clinically tested to block inflammatory cascades of several diseases associated with elevated levels of secreted phospholipase A2 (sPLA2) .


Molecular Structure Analysis

The first structural and functional study of the complex between Varespladib and a PLA2-like snake venom toxin (MjTX-II) has been described . Crystallographic and bioinformatics analyses revealed interactions of Varespladib with two specific regions of the toxin .


Chemical Reactions Analysis

Varespladib has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It inhibits the cytotoxic and myotoxic effects of MjTX-II from the medically important South American snake, Bothrops moojeni .


Physical And Chemical Properties Analysis

Varespladib has a molecular formula of C21H20N2O5 and a molar mass of 380.400 g·mol −1 . It is a synthetic molecule .

Applications De Recherche Scientifique

Snakebite Envenomation Therapy

Varespladib has been identified as a potent inhibitor of phospholipase A2 (PLA2), a major toxic component in snake venom. It has shown significant potential in treating snakebite envenomation by neutralizing the effects of PLA2, thereby reducing hemorrhage, myonecrosis, and systemic toxicities . This application is particularly promising as a first-line drug candidate for snakebite first aid or clinical therapy.

Anti-inflammatory Drug Development

Originally designed as an anti-inflammatory drug, Varespladib disrupts arachidonic acid release from glycerolipids by inhibiting mammalian secretory phospholipase A2 (sPLA2) . This mechanism can be leveraged to develop new anti-inflammatory medications, potentially benefiting conditions characterized by inflammation.

Broad-spectrum Antivenom

The BRAVO Clinical Study Protocol explores Varespladib’s use as a broad-spectrum antivenom. It can be administered orally via its prodrug, varespladib-methyl, and has been supported by extensive preclinical data for clinical evaluation against snakebite envenoming from various snake species .

Visceral Organ Protection

In cases of snakebite envenoming, Varespladib has demonstrated protective abilities against visceral organ damage. It helps regulate serum levels of enzymes like creatine kinase and lactate dehydrogenase, indicating reduced organ injury .

Structural Studies of Toxin Inhibition

Varespladib has been used in structural studies to understand its interaction with the hydrophobic channel of PLA2-like toxins. These studies are crucial for designing inhibitors that can block inflammatory cascades related to sPLA2 .

Combination Therapy with Antivenom

Research suggests that Varespladib could be used in combination with standard-of-care antivenom treatments. It acts as an inhibitor of venom sPLA2s, which could enhance the efficacy of antivenom therapies .

Mécanisme D'action

Target of Action

Varespladib primarily targets the IIa, V, and X isoforms of secretory phospholipase A2 (sPLA2) . These enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and other pro-inflammatory mediators .

Mode of Action

Varespladib acts as an inhibitor of sPLA2 enzymes . By binding to these enzymes, it prevents them from catalyzing the hydrolysis of phospholipids, thereby disrupting the first step of the arachidonic acid pathway of inflammation . This results in a reduction of inflammation, modulation of lipid levels, and a decrease in levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Varespladib is the arachidonic acid pathway . By inhibiting sPLA2, Varespladib prevents the release of arachidonic acid from membrane phospholipids . This, in turn, inhibits the production of eicosanoids, a group of bioactive lipids that includes prostaglandins and leukotrienes, which are key mediators of inflammation .

Pharmacokinetics

Varespladib is orally bioavailable . After absorption from the gastrointestinal tract, it undergoes rapid ester hydrolysis to become the active molecule .

Result of Action

The inhibition of sPLA2 by Varespladib leads to a reduction in inflammation and modulation of lipid levels . It also results in a decrease in levels of CRP and IL-6 . In some settings, such as acute coronary syndrome, the inhibition of spla2 by varespladib seemed to be potentially harmful .

Action Environment

The efficacy of Varespladib can be influenced by various environmental factors. For instance, in the context of snakebite envenomation, Varespladib has shown significant inhibitory effects on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy .

Safety and Hazards

Varespladib should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental exposure, appropriate first aid measures should be taken .

Orientations Futures

Since 2016, scientific research has focused on the use of Varespladib as an inhibitor of snake venom toxins . It showed a significant inhibitory effect on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy . In 2019, the U.S. Food and Drug Administration (FDA) granted Varespladib orphan drug status for its potential to treat snakebite .

Propriétés

IUPAC Name

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLXTPHDSZUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172733-42-5 (Sodium salt)
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50169378
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varespladib

CAS RN

172732-68-2
Record name Varespladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172732-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib
Reactant of Route 2
Varespladib
Reactant of Route 3
Reactant of Route 3
Varespladib
Reactant of Route 4
Varespladib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Varespladib
Reactant of Route 6
Reactant of Route 6
Varespladib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.